![molecular formula C11H14N2 B3351262 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline CAS No. 344335-31-5](/img/structure/B3351262.png)
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Overview
Description
“2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” is a complex organic compound. It is a derivative of the pyrroloquinoline group of compounds . The exact properties and applications of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of “2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” and its derivatives has been a subject of research. For instance, a study by Tetsuya Tsujihara et al. reported the catalytic enantioselective construction of trans-fused 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives by intramolecular [3+2]-cycloaddition .Molecular Structure Analysis
The molecular structure of “2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” is complex, with multiple rings and functional groups. The InChI code for a related compound, “2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline”, is1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3
.
Scientific Research Applications
Synthesis and Chemical Properties
- Expeditious Synthesis : The compound has been synthesized through an atom-economic route, using intramolecular azomethine ylide-alkene [3+2] cycloaddition, suitable for scale-up synthesis (Zhang, Dwoskin, & Crooks, 2011).
- Formation of Tetrahydrofuran Ring : This compound undergoes a reaction in polar solvents to form a tetrahydrofuran ring, showcasing its reactive nature and potential for diverse chemical transformations (Verboom et al., 2010).
- Catalyst-Free Synthesis : Efficient synthesis methods have been developed for this compound, highlighting its ease of manipulation and potential for diverse applications in organic synthesis and medicinal chemistry (Liao & Zhu, 2019).
Biological and Medicinal Applications
- Inhibitory Activity : Derivatives of this compound exhibit inhibitory activities, such as potent inhibitors of Kv2.1, indicating its potential in medicinal applications (Liu et al., 2016).
- Antiproliferative Activity : Novel derivatives of pyrrolo[3,2,f]quinoline, similar in structure, have been synthesized and shown to possess cell growth inhibitory properties, particularly against leukemia cell lines (Ferlin et al., 2001).
- Potential Cytotoxic Agents : Some derivatives synthesized using this compound have shown selective cytotoxic effects toward leukemia cells, suggesting its utility in the development of anticancer agents (Rao et al., 2015).
- Influence on Receptor Binding : The position of nitrogen atom in the pyrroloquinoline skeleton affects the spatial orientation of fragments, impacting its binding affinity to receptors like 5-HT6 receptors (Grychowska et al., 2018).
Advanced Research Applications
- Synthesis of Bioactive Derivatives : Efficient methodologies have been developed for synthesizing bioactive pyrroloquinoline derivatives, underscoring its versatility in the creation of novel compounds with potential therapeutic applications (Tsotinis et al., 2002).
- Water Soluble Derivatives : Water-soluble derivatives have been synthesized, showing promise as anticancer drugs, demonstrating the compound's potential in drug formulation (Ferlin et al., 2005).
properties
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[2,3-f]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-2,6,8,11,13H,3-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNZJZCYYFGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3C1CCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511220 | |
Record name | 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline | |
CAS RN |
344335-31-5 | |
Record name | 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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